molecular formula C19H18N2O2 B4949375 6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B4949375
M. Wt: 306.4 g/mol
InChI Key: JXKKNDYTETZPSK-UHFFFAOYSA-N
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Description

6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as CNQX, is a potent antagonist of the AMPA subtype of glutamate receptors. It has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a non-competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor at a site distinct from the glutamate binding site and prevents the receptor from opening in response to glutamate. This results in a reduction in the excitatory effects of glutamate on neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) in neurons, indicating a reduction in synaptic transmission. This compound has also been shown to reduce the release of neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, from presynaptic terminals. In addition, this compound has been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity in neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its potency and selectivity for the AMPA subtype of glutamate receptors. This makes it a useful tool for investigating the role of glutamate in various physiological and pathological processes. However, one of the limitations of this compound is its non-competitive antagonism, which can make it difficult to interpret the results of experiments. In addition, this compound has been shown to have off-target effects on other ion channels and receptors, which can complicate its use in experiments.

Future Directions

There are a number of future directions for research on 6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of interest is the development of more selective and potent antagonists of glutamate receptors, which could be useful for investigating the role of glutamate in various physiological and pathological processes. Another area of interest is the investigation of the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the development of drugs that target these receptors for the treatment of these diseases. Finally, the development of new techniques for studying the effects of drugs on glutamate receptors, such as optogenetics and chemogenetics, could provide new insights into the role of glutamate in the brain.

Synthesis Methods

6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can be synthesized by reacting 4-nitrobenzaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst to form a Diels-Alder adduct. The adduct is then reduced with sodium borohydride to yield the corresponding tetrahydroquinoline. The final step involves the introduction of a methyl group at the 6-position by reacting the tetrahydroquinoline with methyl iodide in the presence of a base.

Scientific Research Applications

6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to block the excitatory effects of glutamate on neurons, making it a useful tool for investigating the role of glutamate in synaptic transmission, learning, and memory. This compound has also been used to study the mechanisms underlying neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as to investigate the effects of drugs on glutamate receptors.

Properties

IUPAC Name

6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-4-2-6-16-15-5-3-7-17(15)19(20-18(12)16)13-8-10-14(11-9-13)21(22)23/h2-6,8-11,15,17,19-20H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKKNDYTETZPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3C=CCC3C(N2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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